Cas no 519-40-4 (1-(2,6-dihydroxy-4-methoxy-3-methylphenyl)butan-1-one)
519-40-4 structure
Product Name:1-(2,6-dihydroxy-4-methoxy-3-methylphenyl)butan-1-one
Numero CAS:519-40-4
MF:C12H16O4
MW:224.253044128418
CID:1574824
PubChem ID:122841
Update Time:2025-04-21
1-(2,6-dihydroxy-4-methoxy-3-methylphenyl)butan-1-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-(2,6-dihydroxy-4-methoxy-3-methylphenyl)butan-1-one
- 1-(2,6-Dihydroxy-4-methoxy-3-methylphenyl)-1-butanon
- 1-(2,6-Dihydroxy-4-methoxy-3-methylphenyl)-1-butanone
- 1-(2,6-Dihydroxy-4-méthoxy-3-méthylphényl)-1-butanone
- 1-butanone, 1-(2,6-dihydroxy-4-methoxy-3-methylphenyl)-
- 2',6'-Dihydroxy-4'-methoxy-3'-methyl-1-butyrophenone
- 2',6'-Dihydroxy-4'-methoxy-3'-methylbutyrophenone
- 4-Butyryl-2-methylphloroglucinol 1-Methyl Ether
- 4-Butyryl-3,5-dihydroxy-1-methoxy-2-methylbenzene
- Butyrophenone, 2',6'-dihydroxy-4'-methoxy-3'-methyl-
- 2\',6\'-Dihydroxy-4\'-methoxy-3\'-methylbutyrophenone
- Butyrophenone,
- Q27105863
- CHEMBL214690
- Aspidinol B
- AC1L3VD6
- UNII-6BW75I6CNC
- 519-40-4
- 4-BUTYRYL-2-METHYLPHLOROGLUCINOL-1-METHYL ETHER
- BDBM50191688
- DTXSID70966225
- SCHEMBL154937
- AC1Q5D4W
- Aspidinol
- NS00094529
- ASPIDINOL [MI]
- GJRJTYFSORWKBE-UHFFFAOYSA-N
- aspidinol-B
- 6BW75I6CNC
- starbld0003668
- CHEBI:2884
- 1-(2,6-dihydroxy-4-methoxy-3-methyl-phenyl)butan-1-one
-
- Inchi: 1S/C12H16O4/c1-4-5-8(13)11-9(14)6-10(16-3)7(2)12(11)15/h6,14-15H,4-5H2,1-3H3
- Chiave InChI: GJRJTYFSORWKBE-UHFFFAOYSA-N
- Sorrisi: O(C)C1C=C(C(=C(C=1C)O)C(CCC)=O)O
Proprietà calcolate
- Massa esatta: 224.10488
- Massa monoisotopica: 224.105
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 16
- Conta legami ruotabili: 4
- Complessità: 241
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 66.8A^2
- XLogP3: 2.6
Proprietà sperimentali
- Densità: 1.173
- Punto di fusione: 156-161°; mp 116.5°
- Punto di ebollizione: 380.5°C at 760 mmHg
- Punto di infiammabilità: 144.8°C
- Indice di rifrazione: 1.549
- PSA: 66.76
1-(2,6-dihydroxy-4-methoxy-3-methylphenyl)butan-1-one Letteratura correlata
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
519-40-4 (1-(2,6-dihydroxy-4-methoxy-3-methylphenyl)butan-1-one) Prodotti correlati
- 116384-24-8(Loureirin C)
- 119425-90-0(Loureirin B)
- 121-97-1(4'-Methoxypropiophenone)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
Fornitori consigliati
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti